(S)-2-(2-Naphthyl)glycolic acid (S)-2-(2-Naphthyl)glycolic acid
Brand Name: Vulcanchem
CAS No.: 144371-23-3
VCID: VC21090329
InChI: InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

(S)-2-(2-Naphthyl)glycolic acid

CAS No.: 144371-23-3

Cat. No.: VC21090329

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-Naphthyl)glycolic acid - 144371-23-3

Specification

CAS No. 144371-23-3
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name (2S)-2-hydroxy-2-naphthalen-2-ylacetic acid
Standard InChI InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
Standard InChI Key UJDJTWLEXYIASW-NSHDSACASA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O
SMILES C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

(S)-2-(2-Naphthyl)glycolic acid consists of a naphthyl group connected to a glycolic acid moiety at the 2-position of the naphthalene ring. The molecular formula is C₁₂H₁₀O₃, and it contains a stereogenic center with the S configuration at the carbon bearing both the hydroxyl group and the carboxylic acid function .

The structure can be represented by various chemical identifiers:

IdentifierValue
CAS Number144371-23-3
IUPAC Name(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid
InChIInChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
InChIKeyUJDJTWLEXYIASW-NSHDSACASA-N
SMILESC1=CC=C2C=C(C=CC2=C1)C@@HO

Physical and Chemical Properties

The physical and chemical properties of (S)-2-(2-Naphthyl)glycolic acid are important for understanding its behavior in various chemical reactions and applications:

PropertyValue
Molecular Weight202.21 g/mol
Physical StateSolid
Boiling Point428.9±25.0 °C (Predicted)
Density1.354±0.06 g/cm³ (Predicted)
pKa3.42±0.30 (Predicted)

The compound contains three oxygen atoms, contributing to its ability to form hydrogen bonds. The naphthyl group provides hydrophobic character, while the carboxylic acid and hydroxyl groups contribute to its hydrophilic properties, making it amphiphilic in nature .

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of (S)-2-(2-Naphthyl)glycolic acid. Common spectroscopic methods include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS). The specific spectral features help to confirm its structure and purity. The compound exhibits characteristic signals in ¹H NMR for the aromatic protons of the naphthyl group, as well as signals for the hydroxyl and carboxylic acid protons .

Synthesis Methods

Laboratory Synthesis

The synthesis of (S)-2-(2-Naphthyl)glycolic acid can be achieved through various methods, with stereoselective approaches being particularly important to obtain the desired S-enantiomer:

  • Starting from 2-naphthylacetic acid, the reaction with glyoxylic acid under basic conditions can form an intermediate that is subsequently hydrolyzed to yield the product. Typically, catalysts such as sodium hydroxide or potassium hydroxide are used in this process.

  • Another approach involves the asymmetric hydroxylation of 2-naphthylacetic acid derivatives using chiral catalysts to introduce the hydroxyl group with the correct stereochemistry .

  • Resolution of racemic 2-(2-naphthyl)glycolic acid using chiral resolving agents is another method to obtain the pure (S)-enantiomer .

According to literature by Kinbara, Harada, and Saigo (1998) published in Tetrahedron Asymmetry, specific synthetic routes have been developed for the preparation of (S)-2-(2-Naphthyl)glycolic acid with high enantiomeric purity .

Industrial Production

Industrial production of (S)-2-(2-Naphthyl)glycolic acid typically employs similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and purity. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity material.

Commercial suppliers include various chemical companies in Japan, China, and other countries, indicating its industrial relevance .

Chemical Reactions

Oxidation Reactions

(S)-2-(2-Naphthyl)glycolic acid can undergo oxidation reactions, primarily at the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions can yield corresponding naphthyl derivatives with different functional groups. The oxidation can lead to the formation of ketone derivatives or further oxidized products depending on the conditions used.

Reduction Reactions

Reduction of (S)-2-(2-Naphthyl)glycolic acid can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically target the carboxylic acid group, potentially converting it to primary alcohols. The stereogenic center may be preserved during such transformations, allowing for the retention of chirality in the products.

Substitution Reactions

The naphthyl group in (S)-2-(2-Naphthyl)glycolic acid can undergo electrophilic aromatic substitution reactions. Common reagents for such transformations include bromine or nitric acid, leading to various halogenated or nitrated derivatives. These substitutions predominantly occur at positions that are activated by the electron-rich nature of the naphthalene ring system.

Applications

Pharmaceutical Applications

(S)-2-(2-Naphthyl)glycolic acid serves as a valuable precursor in pharmaceutical synthesis, particularly for developing enantiopure compounds. Its chiral nature makes it useful for the synthesis of bioactive molecules where stereochemistry plays a crucial role in biological activity:

  • Used as a building block in the synthesis of chiral drugs and bioactive compounds

  • Employed in the preparation of pharmaceutical intermediates where stereocontrol is essential

  • Utilized as a chiral auxiliary in asymmetric synthesis of pharmaceuticals

Chemical Research

In chemical research, (S)-2-(2-Naphthyl)glycolic acid finds various applications:

  • Serves as a model compound for studying stereoselective reactions

  • Used as a standard for chiral separation techniques

  • Functions as a building block in the synthesis of more complex organic molecules

  • Applied in the development of new synthetic methodologies

Biological Activity

The biological activity of (S)-2-(2-Naphthyl)glycolic acid is related to its structural similarity to glycolic acid, which has known effects on skin biology. While glycolic acid is well-documented for its exfoliating properties and effects on collagen synthesis, (S)-2-(2-Naphthyl)glycolic acid's specific biological activities have been studied less extensively .

Glycolic acid, a related compound, has been shown to have the following effects:

  • Acceleration of collagen synthesis by fibroblasts

  • Modulation of matrix degradation

  • Contribution to skin rejuvenation through various cellular mechanisms

The naphthyl group in (S)-2-(2-Naphthyl)glycolic acid can potentially engage in π-π interactions with aromatic residues in proteins, while the glycolic acid moiety can form hydrogen bonds with amino acid residues, possibly leading to specific biological interactions.

Comparative Analysis with Related Compounds

(S)-2-(2-Naphthyl)glycolic acid belongs to a family of related compounds with similar structures but different properties and applications:

CompoundCAS NumberStructural DifferenceKey Distinction
(R)-2-(2-Naphthyl)glycolic acid43210-73-7R configuration at stereogenic centerOpposite stereochemistry
(S)-1-Naphthyl glycolic acid-Naphthyl group at 1-positionDifferent position of naphthyl group
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid624722-10-7Additional hydroxyl group on naphthylHigher polarity due to extra hydroxyl
2-Naphthoxyacetic acid120-23-0Oxygen between naphthyl and acetic acidDifferent connectivity

The (R)-enantiomer of 2-(2-naphthyl)glycolic acid differs only in the configuration at the stereogenic center but can exhibit significantly different biological activities and chemical properties due to the importance of stereochemistry in molecular recognition processes .

The positional isomer (S)-1-naphthyl glycolic acid features the naphthyl group attached at the 1-position rather than the 2-position, which can affect its reactivity and interactions with biological targets .

Recent Research and Developments

Recent research involving (S)-2-(2-Naphthyl)glycolic acid has focused on several areas:

  • Development of improved synthetic methods with higher stereoselectivity

  • Applications in asymmetric catalysis as chiral ligands or auxiliaries

  • Exploration of its potential as a building block for new pharmaceutical compounds

  • Investigation of structure-activity relationships in biological systems

Literature by Kobayashi, Kokubo, Aisaka, and Saigo (2008) has expanded on earlier work, further exploring the chemistry and applications of this compound and related derivatives .

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